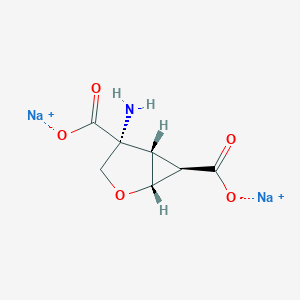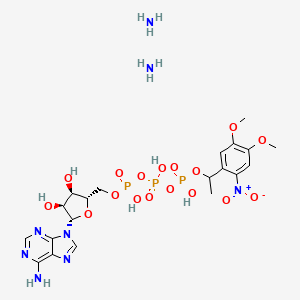
Naloxone fluorescein acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluorescent opioid antagonist; fluorescent-derivative of naloxone. Excitationemission λ ~ 492517 nm at pH 10.
Wissenschaftliche Forschungsanwendungen
1. Naloxone as an Ideal Antidote for Opioids
Naloxone, including forms like Naloxone fluorescein acetate, is known for its specificity as an opioid antagonist. It competitively binds at opioid receptors, reversing the effects of opioids like morphine and heroin. This makes it an essential tool in managing opioid overdose cases (Sivilotti, 2016).
2. Analgesic Interactions with Selective Serotonin Reuptake Inhibitors (SSRIs)
Studies have shown that naloxone can modulate the antinociceptive effects of SSRIs, suggesting a complex interplay between opioid and serotoninergic pathways in pain modulation. This opens avenues for using naloxone in understanding and possibly enhancing SSRI-induced analgesia (Singh et al., 2001).
3. Novel Approaches in Treating Opioid Overdose
Emerging research is exploring new ways of treating opioid overdose beyond traditional naloxone use. This includes alternative administration routes and formulations, which could offer more effective responses to opioid toxicity, especially in the context of synthetic opioids like fentanyl (France et al., 2020).
4. Fluorescein-Labeled Naloxone for Opioid Receptor Studies
Fluorescein-labeled naloxone has been used in scientific studies to visualize opioid receptor binding in live cells, providing valuable insights into receptor dynamics and drug interactions. This application is crucial for understanding opioid receptor pharmacology and developing targeted therapies (Madsen et al., 2000).
5. Naloxone's Role in Pain Management Research
Naloxone's interaction with various pain models indicates its potential in pain management research. Its ability to modify analgesic responses in different pain models can provide insights into the mechanisms of pain and the development of more effective pain therapies (Khan et al., 2010).
6. Naloxone's Effects on Human Breast Cancer Cells
Research has demonstrated naloxone's impact on human breast cancer cell growth and progression. This suggests a potential role for naloxone in cancer therapy, warranting further exploration in this field (Bimonte et al., 2018).
Eigenschaften
Molekularformel |
C40H34N4O8S.C2H4O2 |
|---|---|
Molekulargewicht |
790.84 |
IUPAC-Name |
1-[(Z)-[(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea;acetic acid |
InChI |
InChI=1S/C40H34N4O8S.C2H4O2/c1-2-14-44-15-13-38-33-20-3-10-29(47)34(33)51-35(38)28(11-12-39(38,49)32(44)16-20)42-43-37(53)41-21-4-7-25-24(17-21)36(48)52-40(25)26-8-5-22(45)18-30(26)50-31-19-23(46)6-9-27(31)40;1-2(3)4/h2-10,17-19,32,35,45-47,49H,1,11-16H2,(H2,41,43,53);1H3,(H,3,4)/b42-28-;/t32-,35+,38+,39-;/m1./s1 |
SMILES |
CC(=O)O.C=CCN1CCC23C4C(=NNC(=S)NC5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O)CCC2(C1CC1=C3C(=C(C=C1)O)O4)O |
Synonyme |
N-(3/',6/'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9/'-[9H]xanthen]-5-yl)-2-[(5α)-4,5-epoxy-3,14-dihydroxy-17-(2-propenyl)morphinan-6-ylidene]hydrazinecarbothioamide acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[[1-(2-Methoxyphenyl)-1H-indazol-5-yl]methyl]-2-propylpentanamide](/img/structure/B1150227.png)


![N-[[4-[[(2-Amino-9-H-purin-6-yl)oxy]methyl]phenyl]methyl]-2-[4-[(18-chloro-3,6,9,12-tetraoxaoctadec-1yl)oxy]-2,3,5,6-tetrafluorophenoxy]acetamide](/img/structure/B1150231.png)
![[[[(1S)-1-(4-Bromophenyl)ethyl]amino](1,2,3,4-tetrahydro-2,3-dioxo-5-quinoxalinyl)methyl]phosphonicacidtetrasodiumsalt](/img/structure/B1150232.png)


![4-[5-(4-piperidinyl)-1H-pyrazol-3-yl]Pyridine](/img/structure/B1150247.png)


